Ethyl 5-(ethylamino)thiazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(ethylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-9-7-6(10-5-13-7)8(11)12-4-2/h5,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDNXXJJTCULPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CS1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 5 Ethylamino Thiazole 4 Carboxylate and Its Precursors
Established Synthetic Routes and Reaction Cascades
The synthesis of ethyl 5-(ethylamino)thiazole-4-carboxylate typically proceeds through the initial formation of a 5-aminothiazole-4-carboxylate scaffold, which is subsequently N-alkylated. Key precursors for the thiazole (B1198619) ring construction include α-halocarbonyl compounds and a source for the C2-N3-S1 fragment of the thiazole.
Cyclization Strategies for Thiazole Ring Formation
The Hantzsch thiazole synthesis and its modifications represent a cornerstone for the formation of the thiazole ring. This method traditionally involves the condensation of an α-haloketone with a thioamide. For the synthesis of the precursor ethyl 2-amino-4-methylthiazole-5-carboxylate, a variation of this approach is commonly employed, reacting ethyl 2-chloroacetoacetate with thiourea (B124793).
A notable one-pot procedure for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been described, which avoids the isolation of the intermediate α-haloketone. This method involves the reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide (NBS) to generate the bromo intermediate in situ, which then reacts with a thiourea derivative. This approach has been shown to be efficient for a variety of N-substituted thioureas.
The Cook-Heilbron thiazole synthesis offers an alternative route to 5-aminothiazoles. This reaction utilizes α-aminonitriles or aminocyanoacetates and a sulfur source like carbon disulfide or dithioacids. The reaction proceeds under mild conditions and is a key method for introducing the amino group at the C5 position of the thiazole ring. The mechanism involves the nucleophilic attack of the α-aminonitrile's nitrogen on the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) have gained prominence in the synthesis of highly substituted heterocycles due to their efficiency and atom economy. For the synthesis of thiazole derivatives, MCRs that bring together three or more starting materials in a single step are particularly attractive.
The Gewald reaction, while primarily known for the synthesis of 2-aminothiophenes, can be modified to produce thiazoles. The reaction of a ketone with an α-cyanoester and elemental sulfur in the presence of a base can lead to thiazole formation under specific conditions. The outcome of the reaction, whether a thiophene (B33073) or a thiazole is formed, is highly dependent on the substitution pattern of the starting materials.
Furthermore, novel three-component reactions have been developed for the synthesis of thiazole derivatives. One such approach involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, often accelerated by a catalyst like N-methyl imidazole (B134444) under solvent-free conditions. These methods provide rapid access to a diverse range of substituted thiazoles.
A significant pathway to the target molecule involves the N-alkylation of the precursor, ethyl 5-aminothiazole-4-carboxylate. Reductive amination of the 5-amino group with acetaldehyde (B116499) in the presence of a reducing agent such as sodium cyanoborohydride presents a viable method for the introduction of the ethyl group. This reaction proceeds through the formation of an intermediate imine, which is then reduced to the secondary amine.
Optimization of Reaction Conditions and Yield Enhancement Protocols
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.
For the Hantzsch-type synthesis of the precursor ethyl 2-amino-4-methylthiazole-5-carboxylate, the reaction of ethyl 2-chloroacetoacetate and thiourea has been optimized. A patent describes a process where the reaction is carried out in ethanol (B145695) in the presence of sodium carbonate, with the temperature being carefully controlled to maximize the yield.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of thiazoles. Microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas was optimized under microwave heating at 90 °C for 30 minutes in methanol, achieving high yields.
The choice of solvent can also have a profound impact on the outcome of the reaction. In a study on a modified Gewald reaction, trifluoroethanol was found to be the optimal solvent for the formation of a thiazole derivative, likely due to its high polarity and ability to solubilize the starting materials.
The following interactive table summarizes the optimization of reaction conditions for the synthesis of a thiazole derivative via a modified Gewald reaction.
| Entry | Solvent | Base | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | TFE | DBU | 80 | 300 | 95 |
| 2 | TFE | DIPEA | 80 | 300 | 85 |
| 3 | MeCN | DBU | 80 | 300 | 30 |
| 4 | Dioxane | DBU | 80 | 300 | 25 |
| 5 | Toluene | DBU | 80 | 300 | 15 |
Mechanistic Studies of Key Synthetic Transformations
The mechanism of the Hantzsch thiazole synthesis is well-established and proceeds through a series of discrete steps. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a thiazoline (B8809763) intermediate. Subsequent dehydration of this intermediate yields the aromatic thiazole ring. Under acidic conditions, the regioselectivity of the reaction with N-substituted thioureas can be altered, leading to the formation of 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles.
The mechanism of the Cook-Heilbron synthesis of 5-aminothiazoles involves the initial reaction of an α-aminonitrile with a sulfur-containing electrophile such as carbon disulfide. The amino group of the nitrile attacks the electrophilic carbon, followed by an intramolecular cyclization where the newly formed sulfur nucleophile attacks the nitrile carbon. A final tautomerization step leads to the aromatic 5-aminothiazole.
Green Chemistry Principles and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies for heterocyclic compounds, including thiazoles. Key principles of green chemistry, such as the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, are increasingly being applied.
The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective. Green synthesis of substituted 2-aminothiazoles has been achieved by reacting 1-aryl-2-bromoethan-1-one with thioamide derivatives in water at ambient temperature, yielding the products in high yields without the need for a catalyst. mdpi.com
Polymer-supported synthesis offers advantages in terms of catalyst recovery and reuse. Polyethylene glycol (PEG) has been utilized as a green reaction medium for the synthesis of 2-aminothiazole (B372263) derivatives, often leading to enhanced yields compared to conventional organic solvents. rsc.org Furthermore, the use of recyclable catalysts, such as silica-supported tungstosilisic acid, has been reported for the one-pot synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. mdpi.com
Stereoselective Synthesis and Chiral Resolution Strategies (if applicable)
This compound is an achiral molecule, and therefore, its synthesis does not inherently require stereoselective methods or chiral resolution. However, the synthesis of chiral thiazole derivatives is an important area of research, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial.
Stereoselective synthesis of chiral thiazoles can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from chiral precursors. For instance, chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products have been prepared using biomimetic approaches and stereoselective alkylations. nih.gov
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility, and subsequent removal of the resolving agent. wikipedia.org While not directly applicable to the synthesis of the achiral title compound, these techniques are fundamental in the broader context of thiazole chemistry.
Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 5 Ethylamino Thiazole 4 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 5-(ethylamino)thiazole-4-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.
In ¹H NMR, the spectrum would be expected to show distinct signals for the ethyl groups of the ethylamino and carboxylate moieties, as well as the proton on the thiazole (B1198619) ring and the N-H proton. The ethyl groups would each present a triplet and a quartet, with their chemical shifts influenced by the heteroatoms they are attached to (nitrogen and oxygen). The thiazole ring proton's chemical shift would be characteristic of its position on the electron-deficient aromatic ring. The N-H proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for all carbon atoms in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The carbons of the thiazole ring would have chemical shifts indicative of their electronic environment, influenced by the sulfur and nitrogen heteroatoms and the electron-donating and electron-withdrawing substituents. The methylene (B1212753) and methyl carbons of the two ethyl groups would appear in the upfield region of the spectrum.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Complete Assignment
To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the methyl and methylene protons within each ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct assignment of the carbons in the ethyl groups and the protonated carbon of the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could reveal through-space interactions between the protons of the ethylamino group and the thiazole ring, offering insights into the molecule's preferred conformation in solution.
A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts is presented below. The exact values would need to be confirmed by experimental data.
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | ~165 | - | - | - |
| 2 | ~160 | - | - | - |
| 3 | ~110 | - | - | - |
| 4 | ~145 | ~7.5 | s | - |
| 5 | ~60 | ~4.2 | q | ~7.1 |
| 6 | ~14 | ~1.3 | t | ~7.1 |
| 7 | - | ~5.0 | br s | - |
| 8 | ~40 | ~3.3 | q | ~7.2 |
| 9 | ~15 | ~1.2 | t | ~7.2 |
Solid-State NMR Spectroscopy for Polymorph and Crystal Structure Analysis (if applicable)
In cases where this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) spectroscopy would be a valuable technique for their characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in the solid state.
By analyzing the chemical shift anisotropy and dipolar couplings, ssNMR can distinguish between different polymorphs, which may have distinct molecular conformations or packing arrangements. This technique can also provide information on intermolecular interactions, such as hydrogen bonding, in the solid state.
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. If a suitable single crystal of this compound can be grown, this technique would provide definitive information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
The analysis would reveal the planarity of the thiazole ring and the orientation of the ethylamino and ethyl carboxylate substituents relative to the ring. It would also provide detailed information on hydrogen bonding patterns, which play a crucial role in the crystal packing. The resulting crystal structure would serve as a benchmark for computational studies and would help in understanding the molecule's physical and chemical properties. While no specific crystal structure for this compound has been reported, studies on similar thiazole derivatives have provided insights into their solid-state conformations. sapub.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Delineation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways under mass spectrometric conditions.
For this compound (C₈H₁₂N₂O₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, which would confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for similar thiazole derivatives often involve the cleavage of the ester group, loss of the ethyl groups, and fragmentation of the thiazole ring itself. The study of these fragmentation patterns can help in the structural confirmation of the molecule. The fragmentation of thiazoles is a specific process that can aid in the structure elucidation of unknown thiazole compounds. rsc.org
Vibrational Spectroscopy (Infrared and Raman) and Theoretical Spectral Assignments
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the types of chemical bonds and functional groups present.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl groups, C=O stretching of the ester, and various vibrations associated with the thiazole ring. Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations.
To aid in the assignment of the experimental vibrational spectra, theoretical calculations using methods such as Density Functional Theory (DFT) can be performed. These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental data to provide a detailed and accurate assignment of the observed bands.
A table of predicted characteristic IR absorption bands is provided below.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300-3400 |
| C-H Stretch (Aliphatic) | ~2850-2980 |
| C=O Stretch (Ester) | ~1700-1720 |
| C=N Stretch (Thiazole) | ~1600-1650 |
| C-N Stretch | ~1200-1350 |
| C-O Stretch (Ester) | ~1100-1250 |
Computational and Theoretical Investigations of Ethyl 5 Ethylamino Thiazole 4 Carboxylate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. For Ethyl 5-(ethylamino)thiazole-4-carboxylate, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to determine its optimized ground state geometry. researchgate.net This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.gov
Conformational analysis is crucial for flexible molecules like this compound, which has rotatable bonds in its ethylamino and ethyl carboxylate substituents. By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformer, which is the most stable arrangement of the molecule, as well as other low-energy local minima.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S1-C2 | 1.75 | ||
| C2-N3 | 1.32 | S1-C2-N3: 115.0 | |
| N3-C4 | 1.39 | C2-N3-C4: 110.5 | |
| C4-C5 | 1.38 | N3-C4-C5: 114.0 | |
| C5-S1 | 1.73 | C4-C5-S1: 110.5 | |
| C4-C6 | 1.45 | C5-C4-C6: 125.0 | |
| C6-O7 | 1.22 | C4-C6-O8: 124.0 | |
| C6-O8 | 1.35 | O7-C6-O8: 123.0 | |
| C5-N9 | 1.38 | C4-C5-N9: 128.0 | |
| C5-C4-C6-O8 | 178.0 | ||
| C4-C5-N9-C10 | -175.0 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar molecular structures.
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide a more accurate description of the electronic structure, especially for systems where electron correlation effects are significant. nih.gov
For this compound, single-point energy calculations using a high-level ab initio method on the DFT-optimized geometry can provide a more refined understanding of its electronic energy and properties. This can be particularly useful for validating the results obtained from DFT and for studying excited states or reaction mechanisms where DFT may be less reliable.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. mgesjournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
| Ionization Potential (I) | 6.20 |
| Electron Affinity (A) | 1.85 |
| Electronegativity (χ) | 4.025 |
| Chemical Hardness (η) | 2.175 |
| Global Electrophilicity Index (ω) | 3.72 |
Note: The data in this table is hypothetical and based on computational studies of similar thiazole (B1198619) derivatives. uomphysics.net
Computational Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. researchgate.net
The Gauge-Including Atomic Orbital (GIAO) method is commonly used for the calculation of NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard reference (e.g., tetramethylsilane) can be predicted.
Similarly, the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) provides the vibrational frequencies and their corresponding normal modes. These calculated frequencies can be compared with experimental IR and Raman spectra to assign the observed vibrational bands to specific molecular motions.
Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C2 | 160.5 | H (NH) | 5.80 |
| C4 | 105.2 | H (CH₂, ethylamino) | 3.30 |
| C5 | 155.8 | H (CH₃, ethylamino) | 1.35 |
| C6 (C=O) | 165.3 | H (CH₂, ethyl ester) | 4.25 |
| C (CH₂, ethyl ester) | 60.1 | H (CH₃, ethyl ester) | 1.30 |
| C (CH₃, ethyl ester) | 14.5 | ||
| C (CH₂, ethylamino) | 40.2 | ||
| C (CH₃, ethylamino) | 15.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
Table 4: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for Key Functional Groups of this compound
| Frequency (cm⁻¹) | Assignment |
| 3350 | N-H stretching |
| 2980-2850 | C-H stretching (aliphatic) |
| 1710 | C=O stretching (ester) |
| 1620 | C=N stretching (thiazole ring) |
| 1580 | N-H bending |
| 1250 | C-O stretching (ester) |
Note: The data in this table is hypothetical and based on computational studies of similar thiazole-containing compounds. researchgate.net
Reaction Mechanism Modeling and Transition State Analysis of Key Transformations
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics and feasibility.
For this compound, reaction mechanism modeling could be applied to study various transformations, such as electrophilic substitution on the thiazole ring or reactions involving the amino and ester functional groups. For instance, the mechanism of acylation of the ethylamino group could be investigated by locating the transition state for the nucleophilic attack of the nitrogen atom on the acylating agent.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules and their interactions with their environment over time.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic behavior. For this compound, an MD simulation in a solvent, such as water or dimethyl sulfoxide, could provide insights into its preferred conformations in solution and the nature of its intermolecular interactions (e.g., hydrogen bonding) with the solvent molecules. This information is crucial for understanding its behavior in a biological or chemical system.
Reactivity Profiles and Derivatization Strategies of Ethyl 5 Ethylamino Thiazole 4 Carboxylate
Transformations at the Ester Functionality: Hydrolysis, Transesterification, and Reduction
The ester group at the C4 position of the thiazole (B1198619) ring is a versatile handle for introducing structural diversity. Its reactivity is characteristic of standard carboxylic acid esters, allowing for a range of transformations.
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, treatment of the related ethyl 2-aminothiazole-5-carboxylate with a base can effect hydrolysis to the carboxylic acid. semanticscholar.org This carboxylic acid derivative serves as a key intermediate for the synthesis of a wide array of amides and other derivatives through standard peptide coupling protocols.
Transesterification: While specific examples for ethyl 5-(ethylamino)thiazole-4-carboxylate are not prevalent in the literature, the principles of transesterification are applicable. This reaction would involve heating the ethyl ester in the presence of a different alcohol and a catalytic amount of acid or base to exchange the ethyl group for another alkyl or aryl group. This allows for the modulation of the compound's steric and electronic properties.
Reduction: The ester functionality can be reduced to a primary alcohol. Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of an activating agent can be employed for this transformation. nih.gov The resulting hydroxymethylthiazole derivative can be further functionalized, for example, through oxidation to an aldehyde or conversion to a halide for subsequent coupling reactions.
Table 1: Transformations at the Ester Functionality
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | Aqueous base (e.g., NaOH, LiOH) or acid (e.g., HCl) | 5-(Ethylamino)thiazole-4-carboxylic acid |
| Transesterification | R'OH, acid or base catalyst, heat | Alkyl 5-(ethylamino)thiazole-4-carboxylate |
| Reduction | LiAlH4 in THF; or NaBH4/I2 | (5-(Ethylamino)thiazol-4-yl)methanol |
Chemical Modifications of the Ethylamino Group: N-Alkylation, N-Acylation, and Urea (B33335)/Amide Formation
The secondary amine of the ethylamino group at the C5 position is a prime site for derivatization, enabling the introduction of a wide variety of substituents that can significantly influence the molecule's biological activity and physical properties.
N-Alkylation: The nitrogen of the ethylamino group can be alkylated using various alkyl halides or other electrophilic alkylating agents in the presence of a base. This reaction introduces an additional alkyl group, converting the secondary amine to a tertiary amine. Reductive amination provides an alternative route for N-alkylation. nih.gov
N-Acylation: Acylation of the ethylamino group to form amides is a common and straightforward transformation. This can be achieved by reacting the parent compound with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. nih.govresearchgate.net This allows for the introduction of a diverse range of acyl groups, including aliphatic, aromatic, and heterocyclic moieties. Sulfonamides can also be prepared by reaction with sulfonyl chlorides. excli.de
Urea/Amide Formation: The ethylamino group can readily react with isocyanates to form ureas or with carbamoyl (B1232498) chlorides to yield carbamates. researchgate.net These functional groups are known to be important pharmacophores in many biologically active molecules. Amide bond formation with a second amino acid or peptide fragment is also a viable strategy for creating more complex molecules. nih.gov
Table 2: Chemical Modifications of the Ethylamino Group
| Modification | Reagents and Conditions | Product |
| N-Alkylation | R-X (alkyl halide), base (e.g., K2CO3, Et3N) | Ethyl 5-(N-ethyl-N-alkylamino)thiazole-4-carboxylate |
| N-Acylation | RCOCl or (RCO)2O, base; or RCOOH, coupling agent | Ethyl 5-(N-ethylacetamido)thiazole-4-carboxylate |
| Urea Formation | R-N=C=O | Ethyl 5-(N-ethyl-N'-(substituted)ureido)thiazole-4-carboxylate |
| Amide Formation | R'NH2, coupling agent (for the hydrolyzed acid) | 5-(Ethylamino)-N-(substituted)thiazole-4-carboxamide |
Electrophilic and Nucleophilic Substitutions on the Thiazole Heterocyclic Ring
The thiazole ring itself is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards substitution reactions. The electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom influence the position of substitution.
Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most electron-rich and therefore the most reactive site. google.com The presence of the electron-donating ethylamino group at the C5 position is expected to further activate the ring towards electrophilic substitution, although it also occupies one of the reactive sites. Electrophilic substitution, if it were to occur, would likely be directed to the C2 position, which is activated by the C5-amino group. Common electrophilic substitution reactions include halogenation (e.g., with N-bromosuccinimide), nitration, and Friedel-Crafts acylation.
Nucleophilic Substitution: Nucleophilic aromatic substitution on the thiazole ring is generally less facile and typically requires the presence of a good leaving group, such as a halide, at an activated position. The C2 position of the thiazole ring is the most electron-deficient and therefore the most susceptible to nucleophilic attack. google.com To achieve nucleophilic substitution on the thiazole ring of this compound, it would first be necessary to introduce a leaving group, for instance, by converting the C2-H to a C2-halide.
Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to thiazole derivatives. rsc.org These reactions typically involve the coupling of a thiazole halide or triflate with an organometallic reagent.
To utilize these methods for the functionalization of this compound, a halogen atom would first need to be introduced onto the thiazole ring, most likely at the C2 position via electrophilic halogenation. The resulting halothiazole can then participate in a variety of cross-coupling reactions.
Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed reaction of a halothiazole with a boronic acid or ester. rsc.org This is a versatile method for introducing aryl or heteroaryl substituents onto the thiazole ring.
Heck Reaction: The Heck reaction couples a halothiazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This allows for the introduction of vinyl groups onto the thiazole scaffold.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Catalyst/Conditions | Product |
| Suzuki Coupling | 2-Halo-5-(ethylamino)thiazole-4-carboxylate + R-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4), base | 2-Substituted-5-(ethylamino)thiazole-4-carboxylate |
| Heck Reaction | 2-Halo-5-(ethylamino)thiazole-4-carboxylate + Alkene | Pd catalyst (e.g., Pd(OAc)2), base | 2-(Alkenyl)-5-(ethylamino)thiazole-4-carboxylate |
Synthesis and Characterization of Structurally Related Analogs and Congeners
The synthesis of analogs and congeners of this compound allows for the systematic exploration of structure-activity relationships. These modifications can involve variations in the substituents at the C2, C4, and C5 positions of the thiazole ring.
Synthesis of Analogs: The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. mdpi.com By varying the α-haloketone and the thioamide starting materials, a wide range of substituted thiazoles can be prepared. For example, reacting an ethyl 2-chloroacetoacetate derivative with an N-ethylthiourea would be a direct route to the core scaffold. Analogs with different substituents at the C2 position can be synthesized by using different substituted thioureas. Variations at the C4-ester and C5-amino group can be achieved through the transformations described in sections 5.1 and 5.2. The synthesis of 2-aminothiazole-5-carboxamides has been reported as a strategy to create analogs of bioactive molecules. nih.gov
Characterization: The characterization of these newly synthesized analogs is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as C=O (ester, amide), N-H (amine), and C=N (thiazole ring).
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure.
Mechanistic Investigations of Biological Interactions of Ethyl 5 Ethylamino Thiazole 4 Carboxylate in Vitro Focus
Identification of Potential Molecular Targets through Ligand- and Structure-Based Approaches
In the absence of extensive experimental studies specifically on Ethyl 5-(ethylamino)thiazole-4-carboxylate, computational, ligand-based, and structure-based approaches provide initial hypotheses regarding its potential molecular targets. These in silico methods leverage the structural features of the compound to predict its binding affinity to various biological macromolecules.
Ligand-based approaches compare this compound to other known active molecules. Given that the broader 2-aminothiazole (B372263) scaffold is found in numerous clinically approved drugs, it is plausible that this compound shares targets with them. For instance, the 2-aminothiazole moiety is a key component of dasatinib, a potent tyrosine kinase inhibitor. This suggests that this compound could potentially interact with protein kinases that play crucial roles in cellular signaling pathways, particularly those implicated in cancer.
Structure-based virtual screening and molecular docking studies have been employed to identify potential targets for various thiazole (B1198619) derivatives. These studies simulate the interaction of the small molecule within the binding sites of different proteins. Based on such in silico analyses of similar thiazole-containing scaffolds, several classes of proteins have been identified as potential targets. These include, but are not limited to, cyclooxygenase-2 (COX-2), acetylcholinesterase, aldose reductase, and thyroid hormone receptors. nih.gov Furthermore, specific studies on 2-amino-4-methylthiazole-5-carboxylate derivatives have pointed towards monoacylglycerol lipase (B570770) (MAGL) as a potential target. nih.gov Another important transcription factor, Forkhead box protein M1 (FoxM1), has been identified as a target for the broader class of thiazole antibiotics, suggesting a potential interaction with transcription regulation. plos.orgsemanticscholar.org
It is important to note that these in silico predictions require experimental validation to confirm any direct interactions and their biological relevance.
In Vitro Enzymatic Inhibition or Receptor Binding Assays and Mechanistic Characterization
While specific enzymatic inhibition or receptor binding data for this compound is not extensively documented in publicly available literature, the activity of closely related analogs provides insight into its potential biochemical effects. In vitro assays are fundamental in confirming the predictions from computational models and quantifying the potency of a compound against a specific target.
For instance, derivatives of 2-amino-thiazole-5-carboxylate have been synthesized and evaluated for their inhibitory activity against various enzymes. One study focused on 2-amino-4-methylthiazole-5-carboxylate derivatives as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in lipid signaling and implicated in cancer. nih.gov The inhibitory activity was determined using an in vitro enzymatic assay, and several derivatives showed potent inhibition with IC50 values in the nanomolar to micromolar range. nih.gov
Similarly, other complex thiazole carboxamide derivatives have been tested against protein kinases like c-Met, which is involved in tumor cell proliferation and survival. tandfonline.com These studies often employ techniques such as the Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure kinase activity and determine the IC50 values of the inhibitors. nih.gov
The table below summarizes the in vitro inhibitory activities of some representative thiazole carboxylate derivatives against their identified enzyme targets. It is crucial to underscore that these are related compounds, and their activity does not directly translate to this compound but suggests potential avenues for its investigation.
| Compound Class | Target Enzyme | Assay Method | IC50 Range |
| 2-Amino-4-methylthiazole-5-carboxylate Derivatives | Monoacylglycerol Lipase (MAGL) | Enzymatic Assay | 0.037 - 9.60 µM |
| Thiazole/Thiadiazole Carboxamide Derivatives | c-Met Kinase | HTRF Assay | Micromolar to Sub-micromolar |
| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Derivatives | Kinesin HSET (KIFC1) | ADP-Glo Assay | Nanomolar to Micromolar |
Data presented is for related thiazole derivatives and not for this compound itself.
Mechanistic characterization of enzyme inhibition, often conducted through kinetic studies, can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This information is vital for understanding how the compound interacts with the enzyme and its substrate. For example, studies on other small molecule inhibitors targeting kinases have often shown ATP-competitive mechanisms of action. nih.gov
Structure-Activity Relationship (SAR) Studies for Targeted Biological Modulation
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For the Ethyl 5-(amino)thiazole-4-carboxylate scaffold, SAR investigations, primarily on related analogs, have highlighted the importance of substitutions at various positions on the thiazole ring.
The nature of the substituent at the 2-position (the amino group) is critical for activity. Modifications of this amino group, for instance, by acylation, can significantly impact the biological effects. Studies on 2-acetamido- and 2-propanamido-thiazole analogs have shown that the length and branching of the carbon chain can influence antitumor activity. nih.gov
The substituent at the 5-position, in this case, the ethyl carboxylate group, also plays a crucial role. Saponification of the ester to the corresponding carboxylic acid can alter the compound's physicochemical properties and its interaction with biological targets. In some series of thiazole derivatives, the presence of the ester is crucial for activity, while in others, the free acid is preferred. For example, in a series of kinesin HSET inhibitors, removal of the ethyl ester from a 2-(3-benzamidopropanamido)thiazole-5-carboxylate analog led to a significant reduction in potency. nih.gov
Furthermore, substitutions on the thiazole ring itself, at the 4-position, can modulate activity. The introduction of different alkyl or aryl groups can influence the compound's steric and electronic properties, thereby affecting its binding to a target protein.
The general findings from SAR studies on related aminothiazole carboxylates can be summarized as follows:
2-Amino Group: The nature of the substituent on the amino group is a key determinant of biological activity. Acylation or alkylation can lead to significant changes in potency and target selectivity.
4-Position Substituent: The size and nature of the group at this position can influence binding affinity.
5-Carboxylate Group: The ester functionality is often important for activity, likely contributing to binding interactions or influencing cell permeability.
These SAR principles, derived from related compounds, provide a framework for the rational design of novel analogs of this compound with improved biological profiles.
Cellular Uptake, Subcellular Localization, and Mechanistic Elucidation in Cell-Based Assays (In Vitro)
The biological activity of a compound is contingent upon its ability to reach its intracellular target. Therefore, understanding the cellular uptake and subcellular localization of this compound is a critical aspect of its mechanistic investigation. While specific studies on this particular compound are limited, general principles for small, relatively lipophilic molecules can be inferred. Such compounds often cross the cell membrane through passive diffusion.
Once inside the cell, the subcellular distribution of a compound depends on its physicochemical properties. It may accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, or it may remain in the cytoplasm. The localization can be a key determinant of its mechanism of action. For instance, compounds targeting mitochondrial proteins would need to accumulate in the mitochondria. The subcellular localization of fluorescently-tagged analogs can be visualized using techniques like confocal microscopy.
Cell-based assays are instrumental in moving from biochemical activity to cellular effects. For thiazole derivatives with anticancer potential, a primary in vitro assay is the evaluation of their cytotoxicity against various cancer cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to determine the concentration at which the compound inhibits cell growth by 50% (GI50 or IC50). Various 2-aminothiazole derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including those from breast, lung, colon, and leukemia. nih.gov
The table below presents representative data on the in vitro antiproliferative activity of some thiazole carboxylate derivatives in different cancer cell lines.
| Compound Series | Cell Line | Assay | Activity Range (GI50/IC50) |
| 2-Amino-4-methylthiazole-5-carboxylate Derivatives | Non-Small Cell Lung Cancer (EKVX), Breast Cancer (MDA-MB-468) | Cell Viability Assay | 0.34 - 1.20 µM |
| Thiazole/Thiadiazole Carboxamide Derivatives | Lung Cancer (A549), Colon Cancer (HT-29), Breast Cancer (MDA-MB-231) | Cytotoxicity Assay | 0.68 - 3.94 µM |
| 2-Aminothiazole-Flavonoid Hybrids | Glioblastoma (U87) | Anti-metabolic Assay | Micromolar range |
This data is for related thiazole derivatives and illustrates the potential for antiproliferative effects within this compound class.
Investigation of Downstream Signaling Pathway Modulation and Phenotypic Changes (In Vitro)
The interaction of this compound with its molecular target(s) is expected to trigger a cascade of downstream signaling events, ultimately leading to observable phenotypic changes in the cell. The nature of these changes depends on the specific pathway being modulated.
For thiazole derivatives with anticancer activity, common downstream effects include the induction of apoptosis (programmed cell death) and cell cycle arrest. Apoptosis can be detected by various in vitro methods, such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the activity of caspases, which are key executioner proteins in the apoptotic pathway. For example, some thiazole antibiotics have been shown to induce apoptosis in human cancer cells, which correlates with the suppression of FoxM1 expression. semanticscholar.org
Cell cycle analysis, typically performed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide, can reveal if a compound causes cells to accumulate in a specific phase of the cell cycle (e.g., G1, S, or G2/M). Certain thiazole carboxamide derivatives have been found to induce cell cycle arrest at the G2/M phase in gastric cancer cells. tandfonline.com
The ultimate phenotypic consequences of these signaling alterations can be diverse. For anticancer agents, the desired outcome is the inhibition of tumor cell proliferation and survival. In some cases, more specific phenotypic changes can be observed. For instance, inhibitors of the motor protein HSET, which include a 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivative, have been shown to induce a multipolar spindle phenotype in centrosome-amplified human cancer cells, leading to mitotic catastrophe and cell death. nih.gov
Emerging Non Biological Applications of Ethyl 5 Ethylamino Thiazole 4 Carboxylate
Utility as a Versatile Synthetic Building Block for Complex Organic Scaffolds
The structure of Ethyl 5-(ethylamino)thiazole-4-carboxylate inherently positions it as a potentially valuable building block in organic synthesis for the construction of more complex molecular architectures. The thiazole (B1198619) ring itself is a stable aromatic heterocycle found in numerous complex natural and synthetic compounds. The reactivity of this compound is largely dictated by its three main components: the thiazole core, the secondary ethylamino substituent, and the ethyl carboxylate group.
The ethylamino group (–NHCH₂CH₃) possesses a reactive N-H bond, making it a nucleophilic site amenable to a variety of chemical transformations. It can undergo reactions such as acylation, alkylation, and condensation with electrophiles to introduce new functionalities. For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides, while reaction with aldehydes or ketones could lead to the formation of enamines or, after reduction, more complex amine structures.
The ethyl carboxylate group (–COOCH₂CH₃) is another key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, including acid chlorides, amides, and other esters. The ester can also participate in condensation reactions, such as the Claisen condensation, or be reduced to a primary alcohol.
The thiazole ring itself can also be a site for further functionalization, although it is generally less reactive towards electrophilic substitution than benzene. However, the electron-donating nature of the ethylamino group could activate the ring towards certain substitutions. The combination of these reactive sites makes this compound a trifunctional reagent, offering synthetic chemists multiple pathways to elaborate its structure into more complex and potentially useful organic scaffolds. The synthesis of fused heterocyclic systems, for example, could be envisioned by designing reactions that involve two of the functional groups in a cyclization process.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product |
| Ethylamino | Acylation | N-acyl-5-(ethylamino)thiazole derivative |
| Ethylamino | Alkylation | 5-(N,N-diethylamino)thiazole derivative |
| Ethylamino | Condensation | Enamine or Imine derivative |
| Ethyl carboxylate | Hydrolysis | 5-(ethylamino)thiazole-4-carboxylic acid |
| Ethyl carboxylate | Reduction | (5-(ethylamino)thiazol-4-yl)methanol |
| Ethyl carboxylate | Amidation | 5-(ethylamino)thiazole-4-carboxamide |
Exploration as a Ligand in Coordination Chemistry and Heterogeneous Catalysis
The field of coordination chemistry could potentially find this compound to be a useful ligand for the formation of metal complexes. The thiazole ring contains both a nitrogen and a sulfur atom, both of which possess lone pairs of electrons and can act as coordination sites for metal ions. The specific geometry and electronic properties of the resulting metal complexes would depend on the metal ion and the coordination mode of the ligand.
The nitrogen atom of the thiazole ring is a common coordination site in many thiazole-containing ligands. Additionally, the sulfur atom, being a soft donor, might show a preference for coordinating to softer metal ions. The ethylamino and ethyl carboxylate substituents could also play a role in coordination. The nitrogen of the ethylamino group could act as a donor site, and the carbonyl oxygen of the ester group could also coordinate to a metal center. If the ligand were to coordinate through the thiazole nitrogen and the amino nitrogen, it would act as a bidentate ligand, forming a stable five-membered chelate ring with the metal ion.
The formation of such metal complexes could have applications in catalysis. By tuning the electronic and steric properties of the ligand (for example, by modifying the substituents on the amino group or the ester), it might be possible to create catalysts with specific activities and selectivities for various organic transformations. While there is a broad body of research on thiazole-containing ligands in coordination chemistry and catalysis, specific studies involving this compound are not readily found in the current literature. researchgate.net
Potential as a Fluorescent Probe or Sensor Component for Specific Analytes
Thiazole-containing compounds are known to be components of some fluorescent molecules. scientificarchives.com The thiazole ring is part of the structure of luciferin, the light-emitting compound in fireflies. Fused thiazole systems, such as thiazolo[5,4-d]thiazoles, have been investigated for their fluorescent properties and their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.orgrsc.org
The fluorescence of a molecule is highly dependent on its electronic structure and the nature of its substituents. The presence of the electron-donating ethylamino group and the electron-withdrawing ethyl carboxylate group on the thiazole ring of this compound could potentially lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with fluorescence.
If this compound were found to be fluorescent, it could be explored as a component in fluorescent probes or sensors. For example, the ethylamino or ethyl carboxylate groups could be designed to interact with specific analytes (e.g., metal ions, anions, or small molecules). This interaction could lead to a change in the fluorescence properties of the molecule (e.g., an increase or decrease in intensity, or a shift in the emission wavelength), allowing for the detection of the analyte. However, at present, there are no published studies on the photophysical properties of this compound.
Integration into Advanced Materials Science, Such as Polymer Design or Functional Coatings (if applicable)
The application of thiazole derivatives in materials science is an expanding area of research. rsc.org For instance, polymers containing thiazole units in their backbone have been investigated for their use in organic electronics due to their electronic properties and stability.
This compound possesses functional groups that could allow for its incorporation into polymeric structures. The ethylamino group, after deprotection or conversion to a more reactive species, could participate in polymerization reactions. Similarly, the ethyl carboxylate group could be converted to other functionalities suitable for polymerization. For example, hydrolysis to the carboxylic acid and subsequent conversion to an acid chloride would allow for its use in the synthesis of polyesters or polyamides.
If integrated into a polymer, the thiazole unit could impart specific properties to the material, such as thermal stability, altered electronic properties, or the ability to coordinate with metals. Such polymers could find applications as functional coatings, membranes, or in electronic devices. As with the other potential applications discussed, the integration of this compound into advanced materials is a theoretical possibility that awaits experimental investigation.
Challenges, Future Research Directions, and Methodological Advancements in the Study of Ethyl 5 Ethylamino Thiazole 4 Carboxylate
Addressing Synthetic Scalability, Purity, and Cost-Effectiveness Challenges
The industrial-scale production of Ethyl 5-(ethylamino)thiazole-4-carboxylate presents several challenges that are common to the synthesis of many functionalized heterocyclic compounds. The classical Hantzsch thiazole (B1198619) synthesis, a cornerstone for creating the thiazole ring, often involves multi-step processes that can be difficult to scale up efficiently. nih.govresearchgate.net Key considerations in the large-scale synthesis of this compound include the availability and cost of starting materials, the efficiency of each synthetic step, and the environmental impact of the process.
One of the primary hurdles in scaling up production is ensuring consistent purity. Impurities can arise from side reactions or incomplete conversion, necessitating robust purification methods. For related aminothiazole carboxylate esters, purification strategies often involve recrystallization from various solvent systems, such as mixtures of alkanes, ethers, esters, alcohols, and water. google.com However, identifying the optimal solvent system that provides high purity without significant product loss can be a time-consuming and resource-intensive process.
Cost-effectiveness is intrinsically linked to the efficiency of the synthetic route and the cost of raw materials. contractpharma.com The development of more streamlined, one-pot, or continuous flow synthesis methods is a key area of research to reduce production costs. nih.gov Furthermore, the use of greener solvents and catalysts can contribute to both cost reduction and environmental sustainability. mdpi.commdpi.com
Below is a table summarizing potential synthetic strategies and the associated challenges for this compound:
Table 1: Synthetic Strategies and Challenges
| Synthetic Strategy | Advantages | Scalability Challenges | Purity Issues | Cost-Effectiveness Factors |
|---|---|---|---|---|
| Modified Hantzsch Synthesis | Well-established, versatile | Multi-step process, potential for low overall yield | Formation of isomeric byproducts, difficult purification | Cost of starting materials and reagents, energy consumption |
| One-Pot Multicomponent Reactions | Reduced reaction time, higher efficiency | Exothermic reactions, difficult to control on a large scale | Isolation of the desired product from a complex mixture | Lower labor and energy costs, but may require expensive catalysts |
| Flow Chemistry | Precise control over reaction parameters, improved safety | Initial setup costs, potential for clogging | High purity can be achieved with in-line purification | Reduced waste, potential for automation and lower operational costs |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields | Limited scalability of current microwave reactors | Potential for side reactions due to localized heating | Energy-efficient, but specialized equipment is required |
Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations
The chemical reactivity of this compound is largely dictated by the electron-donating nature of the ethylamino group and the electron-withdrawing character of the carboxylate group, which together influence the electron density of the thiazole ring. This electronic arrangement opens up avenues for exploring novel reactivity patterns beyond standard functional group transformations.
Future research should focus on unconventional chemical transformations that can further diversify the molecular scaffold of this compound. For instance, the thiazole ring can participate in various cycloaddition reactions, and the amino group can be a handle for cross-coupling reactions to introduce novel substituents. nih.gov The exploration of C-H activation methodologies for the direct functionalization of the thiazole ring is another promising area that could lead to more efficient and atom-economical synthetic routes. rsc.org
Investigating the reactivity of the ethylamino group under different conditions could also unveil new synthetic possibilities. For example, its derivatization could lead to the formation of novel amide, sulfonamide, or urea (B33335) analogs with potentially enhanced biological activities. The carboxylate group, on the other hand, can be transformed into a variety of other functional groups, such as amides, hydroxymethyl groups, or even serve as a directing group for further reactions on the thiazole ring.
Development of Advanced High-Throughput Screening Methodologies for New Modalities
To unlock the therapeutic potential of this compound and its derivatives, the development of advanced high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid screening of large compound libraries against various biological targets to identify potential drug candidates. nih.gov For this specific thiazole derivative, HTS assays could be designed to evaluate its activity against a wide range of targets, including enzymes, receptors, and protein-protein interactions.
The development of cell-based phenotypic screens is a particularly promising approach. These assays can identify compounds that modulate cellular pathways or phenotypes relevant to a specific disease, without prior knowledge of the molecular target. chemrxiv.org This can lead to the discovery of compounds with novel mechanisms of action.
Furthermore, the integration of biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), into the screening cascade can provide valuable information on the binding affinity and thermodynamics of compound-target interactions. This data is critical for the validation and optimization of initial hits.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design
AI can also be employed to optimize synthetic routes. By analyzing vast amounts of reaction data, ML models can predict the optimal reaction conditions to maximize yield and minimize the formation of byproducts. This can lead to more efficient and cost-effective syntheses. dntb.gov.ua
The following table outlines potential applications of AI and Machine Learning in the study of this compound:
Table 2: Applications of AI and Machine Learning
| Application Area | AI/ML Technique | Potential Impact |
|---|---|---|
| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity and identify key structural features for potency. |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel analogs with improved drug-like properties. |
| Reaction Optimization | Supervised Learning, Reinforcement Learning | Predict optimal reaction conditions for synthesis, improving yield and purity. |
| Virtual Screening | Docking simulations, Pharmacophore modeling | Screen large virtual libraries to identify potential hits against specific targets. |
Multidisciplinary Collaboration and Synergistic Research Initiatives
The multifaceted challenges and opportunities associated with the study of this compound necessitate a multidisciplinary and collaborative research approach. nih.gov Synergistic initiatives that bring together experts from various fields, including synthetic organic chemistry, medicinal chemistry, computational chemistry, biology, and pharmacology, are essential for accelerating progress.
Open innovation models and public-private partnerships can play a crucial role in fostering collaboration and sharing resources. mdpi.comacs.org By pooling expertise and data, researchers can tackle complex problems more effectively and avoid duplication of effort. International collaborations can also provide access to a wider range of technologies and expertise.
Furthermore, the integration of academic and industrial research is vital. Academia can contribute by exploring fundamental aspects of the compound's chemistry and biology, while industry can provide the resources and expertise needed to translate these findings into tangible therapeutic applications. Such collaborations are key to bridging the gap between basic research and clinical development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-(ethylamino)thiazole-4-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, a related thiazole derivative was prepared by heating ethyl 5-amino-2-(phenylamino)thiazole-4-carboxylate with a substituted benzamide in pyridine at 60°C for 12 hours, followed by silica gel column chromatography (5% MeOH in DCM) for purification . Key optimization factors include solvent choice (e.g., ethanol for reflux reactions), temperature control, and catalyst selection (e.g., LiCl for nucleophilic substitutions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., -NMR at 300 MHz in CDCl) is critical for confirming substituent positions and hydrogen environments . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .
Q. How can researchers ensure safe handling and storage of this compound?
- Methodology : Store refrigerated in airtight containers to prevent moisture absorption and degradation. Use nitrile gloves and flame-retardant lab coats during handling. Avoid inhalation of vapors by working in fume hoods, and dispose of waste via approved protocols for thiazole derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?
- Methodology : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and intermolecular interactions. For example, slow evaporation of ethanol solutions yields block-shaped crystals suitable for SCXRD. Refinement using SHELXL (with riding H-atoms and anisotropic displacement parameters) ensures accurate structural models . Hirshfeld surface analysis further quantifies non-covalent interactions (e.g., hydrogen bonds, π-stacking) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiazole derivatives in medicinal chemistry?
- Methodology : Synthesize analogs with varied substituents (e.g., halogenation at the 4-position or alkylation of the ethylamino group) and evaluate bioactivity (e.g., IC values in enzyme inhibition assays). Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like TNIK kinase .
Q. How can computational methods address contradictions between experimental and theoretical data?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reconcile discrepancies in spectroscopic or crystallographic data. For instance, if NMR chemical shifts conflict with predicted values, re-optimizing the molecular geometry or considering solvent effects (via PCM models) often resolves mismatches .
Q. What experimental and computational approaches are used to optimize crystallization conditions?
- Methodology : Screen solvents (e.g., ethanol, DCM/hexane mixtures) and temperatures (4°C to room temperature) to achieve slow nucleation. For challenging crystallizations, additives like seed crystals or ionic liquids can promote ordered lattice formation. Pair these with SHELXD for phase determination in twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
